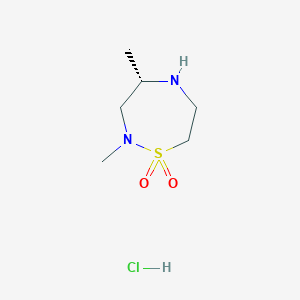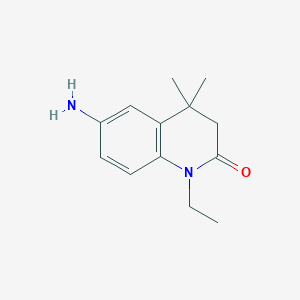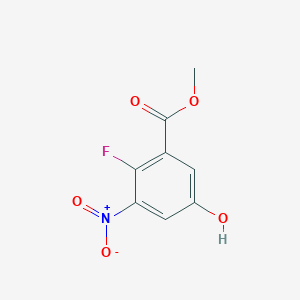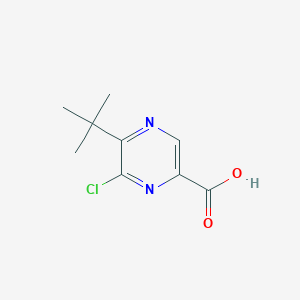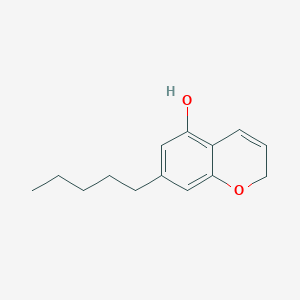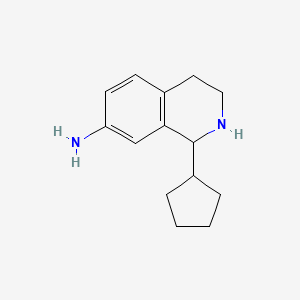
7-Isoquinolinamine, 1-cyclopentyl-1,2,3,4-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopentyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 1-cyclopentyl-1,2,3,4-tetrahydroisoquinolin-7-amine typically involves multicomponent reactions (MCRs) which are efficient and environmentally friendly. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. This involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) . Industrial production methods often utilize recyclable catalysts to enhance sustainability .
Análisis De Reacciones Químicas
1-cyclopentyl-1,2,3,4-tetrahydroisoquinolin-7-amine undergoes various types of chemical reactions, including:
Oxidation: Using oxidizing agents like H2O2 or TBHP.
Reduction: Typically involves hydrogenation reactions.
Substitution: Commonly involves nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
1-cyclopentyl-1,2,3,4-tetrahydroisoquinolin-7-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative disorders and infections.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 1-cyclopentyl-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, potentially offering neuroprotective effects. The compound may also interact with specific enzymes and receptors, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
1-cyclopentyl-1,2,3,4-tetrahydroisoquinolin-7-amine is unique due to its specific structural features and biological activities. Similar compounds include other tetrahydroisoquinoline derivatives, such as:
- 1,2,3,4-tetrahydroisoquinoline
- N-benzyl tetrahydroisoquinoline
- 1-methyl-1,2,3,4-tetrahydroisoquinoline
These compounds share the tetrahydroisoquinoline scaffold but differ in their substituents and biological activities .
Propiedades
Número CAS |
653604-73-0 |
|---|---|
Fórmula molecular |
C14H20N2 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
1-cyclopentyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
InChI |
InChI=1S/C14H20N2/c15-12-6-5-10-7-8-16-14(13(10)9-12)11-3-1-2-4-11/h5-6,9,11,14,16H,1-4,7-8,15H2 |
Clave InChI |
PDCIKDMAULSQDC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2C3=C(CCN2)C=CC(=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[8-(Dimethylamino)naphthalen-1-yl]ethan-1-one](/img/structure/B11888914.png)
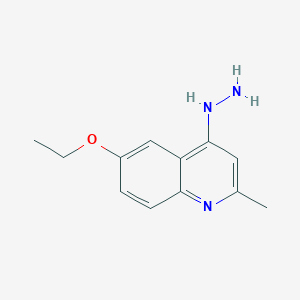
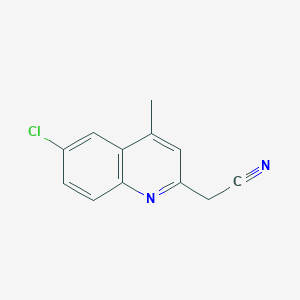
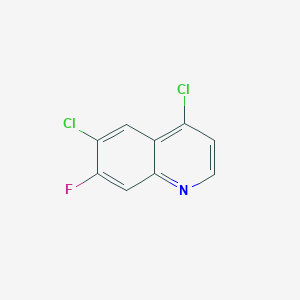
![3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11888947.png)
